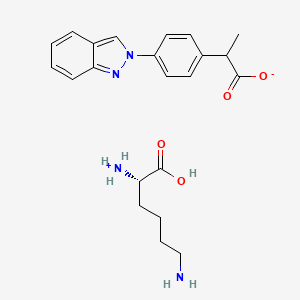
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt is a chemical compound that combines the properties of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid with lysine, an essential amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt typically involves several steps:
-
Formation of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid
Starting Materials: The synthesis begins with the preparation of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid. This can be achieved through a multi-step process involving the reaction of indazole with a suitable phenylpropionic acid derivative.
Reaction Conditions: The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.
-
Formation of Lysine Salt
Starting Materials: The 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid is then reacted with lysine.
Reaction Conditions: This step typically involves the use of an aqueous or alcoholic solvent, with the reaction being carried out at room temperature or slightly elevated temperatures to facilitate the formation of the salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors and purification systems such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents and Conditions: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction
Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Products: Reduction can result in the formation of alcohols or amines.
-
Substitution
Reagents and Conditions: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Products: These reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to the presence of the lysine moiety, which is known to interact with various biological molecules. It can also serve as a probe in biochemical assays.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could act as an anti-inflammatory agent or be used in the development of new drugs targeting specific pathways.
Industry
In industrial applications, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt involves its interaction with specific molecular targets. The indazole moiety can interact with enzymes or receptors, while the lysine part can facilitate binding to proteins or other biomolecules. This dual functionality allows the compound to modulate biological pathways effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid
- This compound lacks the lysine moiety but shares the core structure. It is used in similar applications but may have different biological activity.
-
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid ethyl ester
- This ester derivative is used in organic synthesis and may have different solubility and reactivity compared to the lysine salt.
Uniqueness
The presence of the lysine moiety in 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt makes it unique. This addition enhances its solubility in aqueous solutions and allows for specific interactions with biological molecules, making it more versatile in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
102504-55-2 |
|---|---|
Molekularformel |
C22H28N4O4 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
[(1S)-5-amino-1-carboxypentyl]azanium;2-(4-indazol-2-ylphenyl)propanoate |
InChI |
InChI=1S/C16H14N2O2.C6H14N2O2/c1-11(16(19)20)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)17-18;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,19,20);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI-Schlüssel |
RMLMBMTZPBMYRY-ZSCHJXSPSA-N |
Isomerische SMILES |
CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)[O-].C(CCN)C[C@@H](C(=O)O)[NH3+] |
Kanonische SMILES |
CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)[O-].C(CCN)CC(C(=O)O)[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3,4-oxadiazol-2-yl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B12770788.png)
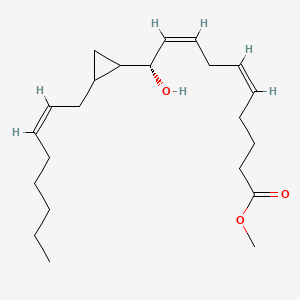
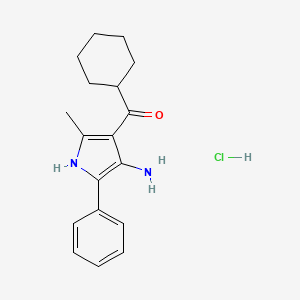
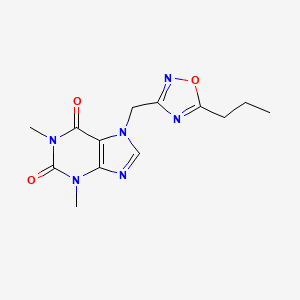

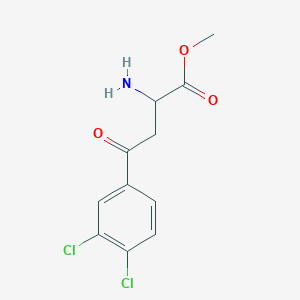

![2-aminoethanol;(2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid](/img/structure/B12770828.png)

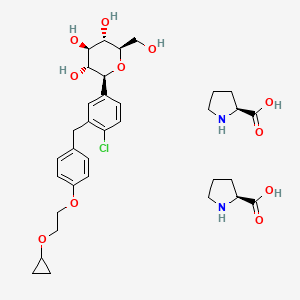
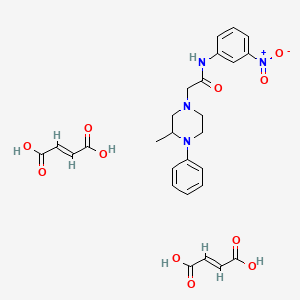
![2-(diethylamino)ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12770858.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12770865.png)
